molecular formula C7H3BrClFO2 B2426288 4-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 194804-94-9

4-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B2426288
CAS No.: 194804-94-9
M. Wt: 253.45
InChI Key: KPMQBAAFCDKHGV-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It’s known that halogenated benzoic acids, such as this compound, are often used in the synthesis of biaryl intermediates . These intermediates can interact with various biological targets depending on their specific structures.

Mode of Action

It’s known that this compound can be used in palladium-mediated coupling reactions to form biaryl intermediates . These intermediates can then interact with their targets, causing changes in the target’s function or activity.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties can impact the bioavailability of the compound, influencing its pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-2-fluorobenzoic acid. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with the compound should be avoided, and appropriate personal protective equipment should be worn when handling it . These precautions help maintain the compound’s stability and ensure safe handling.

Preparation Methods

4-Bromo-3-chloro-2-fluorobenzoic acid can be synthesized through halogenation reactions involving benzoic acid. The process involves the introduction of bromine, chlorine, and fluorine atoms onto the benzene ring of benzoic acid. The reaction typically takes place in a solvent with the addition of halogen sources (such as bromine and chlorine) and hydrofluoric acid. The mixture is then heated to facilitate the reaction, and the product is purified through crystallization .

Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

4-Bromo-3-chloro-2-fluorobenzoic acid can be compared with other halogen-substituted benzoic acids, such as:

  • 4-Bromo-2-fluorobenzoic acid
  • 3-Chloro-2-fluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid

These compounds share similar structural features but differ in the specific halogen atoms and their positions on the benzene ring. The presence of different halogens can influence the compound’s reactivity and applications in organic synthesis .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMQBAAFCDKHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-94-9
Record name 4-bromo-3-chloro-2-fluorobenzoic acid
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